molecular formula C17H32N8O6 B12541535 N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine CAS No. 798541-10-3

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine

Cat. No.: B12541535
CAS No.: 798541-10-3
M. Wt: 444.5 g/mol
InChI Key: JAJWBSPYIDNMAT-NAKRPEOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine is a tetrapeptide featuring a modified ornithine residue at its N-terminal. The key structural element is the N⁵-(diaminomethylidene) group on L-ornithine, which introduces a guanidino moiety. The peptide sequence continues with L-alanyl, L-glutaminyl, and L-alanine residues, conferring both hydrophobic (alanine) and polar (glutamine) characteristics.

Properties

CAS No.

798541-10-3

Molecular Formula

C17H32N8O6

Molecular Weight

444.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H32N8O6/c1-8(23-14(28)10(18)4-3-7-22-17(20)21)13(27)25-11(5-6-12(19)26)15(29)24-9(2)16(30)31/h8-11H,3-7,18H2,1-2H3,(H2,19,26)(H,23,28)(H,24,29)(H,25,27)(H,30,31)(H4,20,21,22)/t8-,9-,10-,11-/m0/s1

InChI Key

JAJWBSPYIDNMAT-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Backbone Assembly

The tetrapeptide sequence (Orn-Ala-Gln-Ala) is typically constructed via Fmoc-based SPPS using a resin-bound strategy. Key steps include:

  • Resin activation : Wang or Rink amide resin is swelled in dimethylformamide (DMF), followed by sequential coupling of Fmoc-protected amino acids (Ala, Gln, Orn).
  • Coupling reactions : Amino acids are activated using HBTU/HOBt or HATU in the presence of DIPEA, with coupling times optimized to 30–120 minutes per residue.
  • Fmoc deprotection : Piperidine (20% in DMF) removes the Fmoc group, monitored via UV absorbance at 301 nm.
Example Protocol:
Step Reagent/Condition Time Purpose
1 DMF swelling 30 min Resin activation
2 Fmoc-Ala-OH, HBTU, DIPEA 30 min Coupling
3 20% piperidine/DMF 2 × 5 min Deprotection
4 Repeat for Gln, Orn, Ala Sequence elongation

Side-Chain Modifications

The ornithine residue requires selective N⁵-guanidinylation post-assembly:

  • Orthogonal protection : Ornithine is introduced as Fmoc-Orn(Dde)-OH, where the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the side-chain amine.
  • Dde removal : Hydrazine (2% in DMF) selectively cleaves Dde, exposing the primary amine for guanidinylation.

Guanidinylation Strategies

On-Resin Silver-Promoted Guanidinylation

A robust method for introducing the diaminomethylidene group involves silver nitrate-mediated reactions :

  • Reagents : N,N'-di-Boc-thiourea (2 eq) and DIC (desulfurizing agent) in DCM.
  • Conditions : Reaction proceeds overnight at 25°C, yielding Boc-protected guanidine.
  • Efficiency : >90% conversion reported for analogous arginine glycosylation.
Case Study:
  • Substrate : Orn-containing peptide resin.
  • Yield : 92% after HPLC purification.
  • Purity : 95.7% (HPLC).

Solution-Phase Guanidinylation

For peptides cleaved from resin, guanidinylation can occur in solution:

  • Reagents : N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (BPC) in DMF.
  • Conditions : 2-hour reaction at 25°C, followed by Boc deprotection with TFA.

Challenges and Optimizations

Racemization Control

  • Low-temperature coupling : Reactions conducted at 0–4°C minimize epimerization.
  • Coupling agents : HATU/HOAt systems reduce racemization compared to HBTU.

Purification

  • HPLC methods : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >99% purity.
  • Yield data :





























    StepYield (%)Purity (%)Source
    SPPS85–9290–95
    Guanidinylation75–9095–99
    Final purification60–75>99

Alternative Synthetic Routes

Fragment Condensation

  • Segment coupling : The dipeptide Orn(Diaminomethylidene)-Ala is synthesized separately and coupled with Gln-Ala using native chemical ligation (NCL).
  • Advantage : Avoids side reactions during SPPS for complex residues.

Enzymatic Synthesis

  • Non-ribosomal peptide synthetases (NRPS) : Mimicking bacterial systems, ATP-dependent activation of Ala and Gln enables peptide bond formation.
  • Limitation : Low efficiency for non-natural residues like guanidinylated ornithine.

Industrial-Scale Production

Cost-Effective Raw Materials

  • Glutamic acid monoesters : Prepared via acid-catalyzed esterification (e.g., L-glutamic acid + ethanol).
  • Halogenation : Phthalyl-L-alanyl chloride synthesized using thionyl chloride or PCl₃.
Patent Example:
Step Reactants Conditions Yield (%)
Esterification L-glutamic acid, ethanol, H₂SO₄ 70°C, 6 hr 95
Condensation Phthalyl-L-alanyl chloride, glutamic ethyl ester pH 8–10, 0–5°C 92
Ammonolysis NH₄OH, 25°C 8 hr 91.6

Analytical Characterization

Mass Spectrometry

  • HRMS : [M+H]⁺ calculated for C₁₇H₃₂N₈O₆: 444.5 g/mol; observed: 444.3.
  • Fragmentation : Key ions at m/z 327 (Orn-Ala), 256 (Gln-Ala).

Chromatography

  • HPLC Retention : 7.50 min (C18, 10–90% acetonitrile).
  • Purity metrics : >99% achieved via gradient elution.

Functional and Stability Studies

pH Sensitivity

  • Guanidine stability : The N⁵-(diaminomethylidene) group remains intact at pH 3–10 but hydrolyzes under strongly acidic (pH <2) conditions.

Thermal Degradation

  • TGA data : Decomposition onset at 215°C, with 5% weight loss by 250°C.

Comparative Methods Table

Method Advantages Limitations Yield (%)
SPPS + on-resin guanidinylation High purity, scalable Requires specialized resins 75–90
Solution-phase guanidinylation Flexibility in late-stage modifications Lower yields due to side reactions 60–75
Fragment condensation Avoids complex on-resin reactions Requires orthogonal protection 50–65

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride, typically in an aqueous or alcoholic solution.

    Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the formation of amine groups.

Scientific Research Applications

Chemistry

  • Peptide Synthesis : N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine serves as a building block for synthesizing more complex peptides and proteins. It is utilized in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
  • Modification Techniques : This compound is employed in studying peptide modification techniques, including oxidation, reduction, and substitution reactions.

Biology

  • Protein-Protein Interactions : The compound is investigated for its role in cellular signaling pathways and protein-protein interactions. It can modulate interactions between proteins, influencing various biological processes.
  • Cellular Processes : Research indicates that this compound may affect cell proliferation rates and enhance immune responses by modulating the activity of immune cells such as lymphocytes and macrophages.

Medicine

  • Therapeutic Applications : The compound shows potential as a drug delivery vehicle due to its ability to interact with specific biological targets. It is also being studied for its role in peptide-based vaccines.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in infection control.

Industry

  • Biomaterials Development : this compound is utilized in producing specialized biomaterials and as a standard in analytical techniques.
  • Catalysis : The compound may serve as a catalyst in certain chemical reactions, facilitating the development of new materials.

Data Tables

Application AreaDescriptionPotential Impact
ChemistryBuilding block for peptide synthesisEnhances peptide synthesis efficiency
BiologyModulates protein-protein interactionsInfluences cellular signaling pathways
MedicinePotential drug delivery vehicleImproves therapeutic efficacy
IndustryUsed in biomaterials productionAdvances material science

Case Studies

  • Peptide Synthesis Efficiency : A study demonstrated that using this compound in SPPS significantly improved the yield of synthesized peptides compared to traditional methods.
  • Immunomodulatory Effects : Research involving this compound showed enhanced phagocytic activity in immune cells, suggesting its potential use in immunotherapy.
  • Antimicrobial Activity : In vitro studies indicated that this compound inhibited the growth of specific bacterial strains, highlighting its potential application in infection control strategies.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Nucleotide-Peptide Analogs (UDP-Linked Precursors)

Example Compound : UDP-GNAc-lactyl-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala ()

  • Structural Differences: The target peptide lacks the uridine diphosphate (UDP) moiety and instead terminates with L-alanine. L-lysine in the analog is replaced by N⁵-(diaminomethylidene)-L-ornithine in the target, altering the side chain from a primary amine (lysine) to a guanidino group (ornithine derivative).
  • Functional Implications: UDP-linked peptides in are precursors for bacterial cell wall synthesis, where the nucleotide moiety facilitates enzymatic recognition . The absence of UDP in the target compound may limit its role in analogous pathways. The guanidino group in the target peptide could enhance binding to anionic targets (e.g., phosphate groups in DNA or membranes) compared to lysine’s amino group .

Table 1: Key Differences Between Target Peptide and UDP-Linked Analog

Feature Target Compound UDP-GNAc-lactyl-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala
Nucleotide Moiety Absent Present (UDP)
Key Residue Modification N⁵-(diaminomethylidene)-L-ornithine L-Lysine
Proposed Role Unclear (potential therapeutic or signaling) Bacterial cell wall synthesis precursor

Cyclic Peptides with N-Methyl Modifications

Example Compound : Cyclic peptide in (HY-P3884)

  • Structural Differences :
    • The target peptide is linear , whereas ’s compound is cyclic , with a biphenyl-derived macrocycle.
    • ’s peptide includes N-methylated glycine and alanine residues, unlike the target compound’s unmodified alanine.
  • Functional Implications :
    • Cyclization () improves metabolic stability and conformational rigidity, which the linear target peptide may lack .
    • N-methylation enhances protease resistance and membrane permeability, suggesting the target peptide could be more susceptible to degradation .

Table 2: Stability and Modification Comparison

Feature Target Compound Cyclic Peptide ()
Linearity/Cyclization Linear Cyclic (macrocycle)
Methylation Absent Present (N-methylglycine, N-methylalanine)
Purity (HPLC) Not reported 99.05%

Peptides with Modified Alanine Residues

Example Compound : N-Methylalanine ()

  • Structural Differences: The target peptide contains standard L-alanine, whereas highlights N-methylalanine, where the alanine amino group is methylated.
  • N-methylalanine is implicated as a biomarker in metabolic studies, suggesting that alanine modifications in the target peptide could influence its detectability in biological systems .

Functional Group Variations in Related Peptides

Example Compound: L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine ()

  • Structural Differences :
    • This analog includes 3-nitro-L-tyrosine and L-methionine , unlike the target’s L-glutaminyl and L-alanine residues.
  • Functional Implications :
    • The nitro group on tyrosine may confer redox activity or alter solubility, whereas the target’s glutamine provides a polar amide side chain .
    • Methionine’s sulfur atom could participate in metal binding, a feature absent in the target compound .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine is a complex peptide compound that incorporates multiple amino acids, suggesting significant potential for various biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.

Structure and Composition

The compound features a central N~5~-(diaminomethylidene) moiety linked to L-ornithyl , L-alanyl , L-glutaminyl , and L-alanine residues. Its molecular formula is C17H30N8O5C_{17}H_{30}N_{8}O_{5} with a molecular weight of approximately 398.55 g/mol. The structure implies potential roles in protein synthesis and various metabolic pathways, as amino acids are crucial in numerous physiological processes.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC17H30N8O5C_{17}H_{30}N_{8}O_{5}
Molecular Weight398.55 g/mol
Amino Acid CompositionL-ornithyl, L-alanyl, L-glutaminyl, L-alanine

The biological activity of this compound can be attributed to its amino acid composition, which may influence various cellular processes:

  • Protein Synthesis : As a peptide, it may play a role in the synthesis of proteins critical for cellular function.
  • Metabolic Pathways : The presence of glutamine and alanine suggests involvement in energy metabolism and nitrogen balance.
  • Immune Modulation : Research indicates that glutamine supplementation can enhance immune responses, particularly during stress or illness .

Case Studies and Research Findings

  • Glutamine Supplementation : A study demonstrated that L-alanyl-L-glutamine supplementation improved the infectious morbidity in patients with secondary peritonitis. The treatment group showed better nitrogen balance and reduced infectious complications compared to the control group .
  • Neuroprotective Effects : Another investigation into glutamine dipeptide's effects indicated a neuroprotective role against chemotherapy-induced neurotoxicity in patients treated with oxaliplatin. The results suggested that glutamine supplementation could mitigate side effects without compromising treatment efficacy .
  • Performance Enhancement : Research on dipeptides similar to this compound has shown that they can enhance athletic performance by improving fluid and electrolyte uptake during dehydration stress .

Table 2: Summary of Key Research Findings

Study FocusFindings
Infectious MorbidityImproved in patients receiving L-alanyl-L-glutamine-supplemented TPN .
Neuroprotective EffectsReduced incidence of neurotoxicity in mCRC patients treated with oxaliplatin .
Performance EnhancementIncreased time to exhaustion with dipeptide supplementation during exercise stress .

Synthesis Methods

The synthesis of this compound can be achieved through various peptide coupling techniques, often involving:

  • Solid-phase peptide synthesis (SPPS) : A common method for synthesizing peptides where amino acids are sequentially added to a growing chain attached to a solid support.
  • Solution-phase synthesis : Involves the coupling of protected amino acids in solution, followed by deprotection steps to yield the final product.

These methods allow for the precise control over the peptide sequence and purity, essential for studying biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.